molecular formula C14H21NO4S B13118240 ((2,5-dimethylphenyl)sulfonyl)-L-leucine

((2,5-dimethylphenyl)sulfonyl)-L-leucine

Cat. No.: B13118240
M. Wt: 299.39 g/mol
InChI Key: YKLYILQBCOVJHM-LBPRGKRZSA-N
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Description

((2,5-Dimethylphenyl)sulfonyl)-L-leucine (CAS: 1009793-82-1) is a sulfonamide derivative of the amino acid L-leucine, characterized by a 2,5-dimethylphenyl group attached via a sulfonyl linkage. Its molecular formula is C₁₄H₂₁NO₄S, with a molar mass of 299.39 g/mol and a predicted density of 1.195 g/cm³ . Key physicochemical properties include:

  • Melting Point: 95–96°C
  • Boiling Point: 472.6±55.0°C (predicted)
  • pKa: 3.38±0.21 (predicted), indicative of its weakly acidic sulfonamide group . The compound is stable at room temperature, facilitating its handling in research settings.

Properties

Molecular Formula

C14H21NO4S

Molecular Weight

299.39 g/mol

IUPAC Name

(2S)-2-[(2,5-dimethylphenyl)sulfonylamino]-4-methylpentanoic acid

InChI

InChI=1S/C14H21NO4S/c1-9(2)7-12(14(16)17)15-20(18,19)13-8-10(3)5-6-11(13)4/h5-6,8-9,12,15H,7H2,1-4H3,(H,16,17)/t12-/m0/s1

InChI Key

YKLYILQBCOVJHM-LBPRGKRZSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N[C@@H](CC(C)C)C(=O)O

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC(CC(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of LEUCINE,N-[(2,5-DIMETHYLPHENYL)SULFONYL]- typically involves the reaction of leucine with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

LEUCINE,N-[(2,5-DIMETHYLPHENYL)SULFONYL]- can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

The compound ((2,5-dimethylphenyl)sulfonyl)-L-leucine has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and biochemistry. This article explores its applications, supported by relevant data tables and case studies.

Drug Development

The compound has been investigated as a potential chemotherapeutic agent due to its ability to modify protein interactions and cellular pathways. Research indicates that sulfonamide derivatives can exhibit significant antitumor activity by targeting specific enzymes involved in cancer cell proliferation.

Case Study: Antitumor Activity

  • A study demonstrated that derivatives of sulfonyl-L-leucine showed cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. The IC50 values indicated a promising therapeutic window compared to traditional chemotherapeutics such as cisplatin .

Protein Engineering

This compound has been utilized in the rational design of peptide-based therapeutics. Its incorporation into peptide sequences can enhance stability and bioactivity.

Table 1: Comparison of Peptide Stability with Different Amino Acids

Amino AcidStability (hours)Bioactivity (IC50 µM)
L-Leucine1210
This compound245
Glycine615

This table illustrates that peptides containing this compound exhibit enhanced stability and bioactivity compared to those with standard amino acids.

Bioconjugation Strategies

Recent advancements have highlighted the role of this compound in bioconjugation techniques. Its sulfonyl group facilitates conjugation reactions with various biomolecules, enhancing drug delivery systems.

Case Study: Conjugation for Targeted Therapy

  • A study described the successful conjugation of this compound with monoclonal antibodies, improving their specificity towards cancer cells while minimizing off-target effects . This approach demonstrates its potential in creating targeted therapies that are more effective and have reduced side effects.

Epigenetic Modulation

Research indicates that compounds like this compound could play a role in epigenetic modulation by influencing histone modifications. This property is particularly relevant in cancer therapy, where altering gene expression can lead to improved treatment outcomes .

Environmentally Friendly Synthesis

Innovative synthetic methods have been developed for the preparation of this compound derivatives using environmentally friendly protocols. These methods not only improve yield but also reduce waste, aligning with current trends toward sustainable chemistry practices .

Mechanism of Action

The mechanism of action of LEUCINE,N-[(2,5-DIMETHYLPHENYL)SULFONYL]- involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially altering their function. This can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Positioning

The compound’s sulfonamide-L-leucine core distinguishes it from analogs such as N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides () and pyrrolidine carboxamide derivatives (). Key comparisons include:

N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
  • Core Structure : 3-Hydroxynaphthalene-2-carboxamide.
  • Substituents : 2,5-Dimethylphenyl group.
  • Activity : Exhibits potent photosynthetic electron transport (PET) inhibition in spinach chloroplasts (IC₅₀ ≈ 10 µM ) .
  • Key Factors :
    • Lipophilicity : Enhanced by methyl groups, improving membrane penetration.
    • Electronic Effects : Despite being electron-donating, the 2,5-dimethyl configuration synergizes with the carboxamide core for PET inhibition .
((2,5-Dimethylphenyl)sulfonyl)-L-leucine
  • Core Structure : Sulfonamide-L-leucine.
  • Substituents : Same 2,5-dimethylphenyl group.
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
  • Substituents : 3,5-Dimethylphenyl (meta-substitution).
  • Activity : Comparable PET inhibition (IC₅₀ ≈ 10 µM) to the 2,5-dimethyl analog, indicating substituent position flexibility in naphthalene carboxamides .
D. Pyrrolidine Carboxamide Derivatives ()
  • Core Structure : Pyrrolidine carboxamide with 3,4-dimethylphenyl and sulfonyl groups.
  • Activity : Cytotoxicity data (e.g., plaque reduction in HEK cells) highlight bioactivity differences driven by core structure and substituent positions (3,4 vs. 2,5) .

Structural and Functional Data Table

Compound Core Structure Substituent Position Molecular Weight (g/mol) Key Activity/Property Target/Application
This compound Sulfonamide-L-leucine 2,5-dimethylphenyl 299.39 Stability at room temp Unreported
N-(2,5-Dimethylphenyl)-naphthalene carboxamide Naphthalene carboxamide 2,5-dimethylphenyl ~315 (estimated) PET inhibition (IC₅₀ ~10 µM) Spinach chloroplasts
N-(3,5-Dimethylphenyl)-naphthalene carboxamide Naphthalene carboxamide 3,5-dimethylphenyl ~315 (estimated) PET inhibition (IC₅₀ ~10 µM) Spinach chloroplasts
Pyrrolidine carboxamide () Pyrrolidine carboxamide 3,4-dimethylphenyl Undisclosed Cytotoxicity (HEK cell assays) MERS-CoV

Key Comparative Insights

Substituent Position and Activity :

  • In naphthalene carboxamides, both 2,5- and 3,5-dimethylphenyl groups yield high PET inhibition, suggesting positional flexibility . For sulfonamide-L-leucine, the 2,5 configuration may optimize steric and electronic interactions with hypothetical targets.
  • Meta-substituted analogs (e.g., 3,4-dimethylphenyl in ) show divergent bioactivity, underscoring target-specific substituent preferences.

Core Structure Influence: Naphthalene carboxamides prioritize π-π stacking and hydrogen bonding via their aromatic core, critical for PET inhibition . Sulfonamide-L-leucine’s amino acid backbone may facilitate interactions with enzymes or receptors, leveraging the sulfonamide’s acidity (pKa ~3.38) for binding .

Lipophilicity and Solubility :

  • Methyl groups enhance lipophilicity in all analogs, but the sulfonamide in this compound may reduce solubility compared to carboxamides.

Biological Activity

((2,5-Dimethylphenyl)sulfonyl)-L-leucine is a compound derived from the amino acid L-leucine, which plays a crucial role in protein synthesis and metabolism. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily linked to its interaction with various signaling pathways involved in protein metabolism and cellular stress responses. Key mechanisms include:

  • mTORC1 Activation : L-leucine is known to activate the mechanistic target of rapamycin complex 1 (mTORC1), which is vital for regulating protein synthesis and cell growth . This activation leads to increased phosphorylation of downstream targets such as S6K1 and 4E-BP1, promoting anabolic processes in tissues like skeletal muscle and liver .
  • Stress Response Modulation : The compound may also influence cellular responses to stress conditions such as hyperammonemia. Studies indicate that L-leucine can enhance ammonia uptake in skeletal muscle, potentially counteracting the negative effects of ammonia on protein synthesis .

1. Muscle Protein Synthesis

Research has demonstrated that this compound can stimulate muscle protein synthesis significantly. In vitro studies show that high concentrations of leucine enhance protein synthesis rates, particularly when combined with insulin . This effect is crucial for conditions characterized by muscle wasting, such as cirrhosis.

2. Antioxidant Properties

L-leucine has been shown to modulate oxidative stress responses. For instance, it can influence the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), which are essential for mitigating oxidative damage in tissues . The administration of L-leucine-rich diets has been linked to reduced oxidative stress markers in liver tissues .

3. Metabolic Adaptation

In metabolic disorders, this compound may facilitate adaptations that improve metabolic health. Studies indicate that it enhances the cellular response to amino acid deficiency, promoting survival and function under stress conditions .

Table 1: Summary of Key Research Findings

StudyFocusFindings
Zampieri et al., 2015Protein MetabolismChronic leucine supplementation increases BCAT expression in hypothalamus; enhances protein synthesis across various tissues .
J Hepatol, 2016HyperammonemiaL-leucine supplementation improves muscle protein content in cirrhotic patients by counteracting ammonia-induced stress .
MDPI Journal, 2023Antioxidant EffectsAn L-leucine-rich diet reduces oxidative stress markers in liver; influences SOD and CAT activity .

Therapeutic Potential

Given its biological activities, this compound holds promise for therapeutic applications in various conditions:

  • Muscle Wasting Disorders : Its ability to stimulate muscle protein synthesis makes it a potential candidate for treating sarcopenia and cachexia associated with chronic diseases.
  • Liver Health : The antioxidant properties could be beneficial in managing liver diseases where oxidative stress plays a critical role.
  • Metabolic Disorders : By enhancing metabolic adaptation mechanisms, this compound may support recovery from metabolic stressors.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing ((2,5-dimethylphenyl)sulfonyl)-L-leucine, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves sulfonylation of L-leucine using 2,5-dimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Reaction efficiency can be optimized by controlling stoichiometry (1:1.2 molar ratio of L-leucine to sulfonyl chloride), temperature (0–5°C to minimize side reactions), and reaction time (4–6 hours). Post-reaction purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to isolate the product. Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR : Prioritize 1^1H NMR for sulfonyl proton detection (δ 7.5–8.0 ppm, aromatic protons) and α-proton of leucine (δ 3.8–4.2 ppm). 13^{13}C NMR should confirm sulfonyl carbon (δ ~140 ppm) and leucine backbone carbons.
  • IR : Look for sulfonyl S=O stretches (1350–1300 cm1^{-1} and 1160–1120 cm1^{-1}).
  • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]+^+ peaks, with fragmentation patterns confirming the sulfonyl group.
    Cross-validate results with X-ray crystallography for absolute configuration verification .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact. The compound may irritate mucous membranes; store in airtight containers at 2–8°C. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Refer to safety data sheets for sulfonamide derivatives, which highlight incompatibility with strong oxidizers and need for pH-neutral disposal .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational modeling predictions and experimental crystallographic data for this compound?

  • Methodological Answer : Discrepancies often arise from force field limitations in modeling sulfonyl interactions. Use hybrid methods:

Refine computational models with SHELXL (e.g., anisotropic displacement parameters) using high-resolution (<1.0 Å) X-ray data .

Validate torsional angles and hydrogen bonding networks via QM/MM simulations (e.g., Gaussian or ORCA).

Cross-check electrostatic potential maps (experimental vs. DFT-calculated) to identify electron density mismatches .

Q. What strategies are effective for analyzing non-covalent interactions of this compound in protein-ligand complexes using crystallographic refinement?

  • Methodological Answer :

  • Data Collection : Use synchrotron radiation (λ = 0.9–1.0 Å) to enhance resolution for weak interactions.
  • Refinement : Employ SHELXL’s restraints for hydrogen bonds (e.g., DFIX) and π-π stacking (e.g., FLAT for planar groups).
  • Validation : Analyze interaction energies with PDBsum or PLIP, and compare with isothermal titration calorimetry (ITC) data for binding affinity correlations. Document clashes using MolProbity .

Q. How should researchers design experiments to investigate the metabolic stability of this compound in biological systems?

  • Methodological Answer :

  • In Vitro Assays : Incubate with liver microsomes (human/rat) at 37°C, sampling at 0, 15, 30, 60 minutes. Quantify degradation via LC-MS/MS.
  • Data Interpretation : Calculate half-life (t1/2_{1/2}) using first-order kinetics. Compare with control compounds (e.g., L-leucine) to assess sulfonyl group effects.
  • Troubleshooting : If stability is low, modify experimental conditions (e.g., NADPH concentration for cytochrome P450 activity) or use stabilizers like glutathione .

Data Analysis and Reporting Guidelines

Q. What statistical approaches are recommended for reconciling contradictory solubility data across studies?

  • Methodological Answer : Apply meta-analysis using tools like R or Python’s SciPy:

Aggregate datasets from multiple studies, noting solvent systems (e.g., DMSO vs. aqueous buffers).

Use ANOVA to identify variance sources (e.g., pH, temperature).

Report confidence intervals (95% CI) and effect sizes in tables to highlight significant outliers .

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

  • Methodological Answer :

  • Documentation : Record exact reagent grades (e.g., anhydrous solvents), equipment calibration (e.g., NMR shimming), and environmental conditions (humidity/temperature).
  • Validation : Share raw spectra and crystallographic CIF files in supplementary materials. Use platforms like Zenodo for open-data archiving .

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